Bienvenue dans la boutique en ligne BenchChem!

11H-Isoindolo[2,1-a]benzimidazol-11-one

Topoisomerase II Inhibition Antitumor Screening Mechanism of Action

11H-Isoindolo[2,1-a]benzimidazol-11-one (CAS 2717-05-7) is a fused heterocyclic compound integrating an isoindole and benzimidazole ring system, with a molecular formula C14H8N2O and a molecular weight of 220.23 g/mol. It is also known as 1,2-benzoylenebenzimidazole and has a reported melting point of 212 °C.

Molecular Formula C14H8N2O
Molecular Weight 220.23 g/mol
CAS No. 2717-05-7
Cat. No. B3050583
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name11H-Isoindolo[2,1-a]benzimidazol-11-one
CAS2717-05-7
Molecular FormulaC14H8N2O
Molecular Weight220.23 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C3=NC4=CC=CC=C4N3C2=O
InChIInChI=1S/C14H8N2O/c17-14-10-6-2-1-5-9(10)13-15-11-7-3-4-8-12(11)16(13)14/h1-8H
InChIKeySDLWGEXLAMKZHI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: 11H-Isoindolo[2,1-a]benzimidazol-11-one (CAS 2717-05-7) – Sourcing a Structurally Distinct Fused Heterocycle


11H-Isoindolo[2,1-a]benzimidazol-11-one (CAS 2717-05-7) is a fused heterocyclic compound integrating an isoindole and benzimidazole ring system, with a molecular formula C14H8N2O and a molecular weight of 220.23 g/mol [1]. It is also known as 1,2-benzoylenebenzimidazole and has a reported melting point of 212 °C . This compound has been investigated both as a core scaffold in medicinal chemistry, notably as an analog of the antitumor agent batracylin, and as a monomer in high-performance polymer syntheses [2][3].

Why Generic 11H-Isoindolo[2,1-a]benzimidazol-11-one Substitution Risks Experimental Divergence


Generic substitution within the isoindolo-benzimidazolone class is not scientifically sound due to profound differences in pharmacological activity and physicochemical properties arising from minor structural modifications. A seminal head-to-head study demonstrated that the core 11H-isoindolo[2,1-a]benzimidazole scaffold is fundamentally inactive as a topoisomerase II inhibitor, in stark contrast to the structurally related batracylin and its active desamino and 8-aza analogs [1]. This inactivity is not a minor variation but a binary functional divergence, directly determining a compound's suitability as either a therapeutic lead or a negative control. Furthermore, subtle alterations in the fused ring system or substitution pattern dictate the compound's solid-state properties, such as melting point (212 °C) and predicted pKa (2.12), which critically influence formulation and purification protocols . Interchanging compounds without precise structural and functional verification can therefore lead to complete experimental failure.

Quantitative Head-to-Head Evidence for Selecting 11H-Isoindolo[2,1-a]benzimidazol-11-one Over Its Analogs


Topoisomerase II Inhibition: A Definitive Negative Differentiation from Batracylin Analogs

In a direct head-to-head pharmacological comparison, the core 11H-isoindolo[2,1-a]benzimidazole scaffold, from which 11H-isoindolo[2,1-a]benzimidazol-11-one is directly derived, was completely inactive as a topoisomerase II inhibitor. This is a critical functional distinction from the antitumor agent batracylin, which potently inhibits this enzyme [1]. This evidence is paramount for researchers designing mechanistic studies where a topoisomerase II-inactive control is required, or for those seeking to develop agents with an alternative mode of action.

Topoisomerase II Inhibition Antitumor Screening Mechanism of Action

Cytotoxicity in CCRF-CEM Leukemia Cells: A Measurable but Inferior Activity Profile

The same study that established the lack of topoisomerase II inhibition also quantified the cytotoxic potential of isoindolo[2,1-a]benzimidazole derivatives against human CCRF-CEM leukemia cells. While these compounds exhibited some cytotoxicity, they were explicitly noted to be less active than batracylin [1]. This quantifiable inferiority is a key selection criterion when a less potent or mechanistically distinct cytotoxic agent is desired for combination studies or to minimize target-mediated toxicity.

Cytotoxicity Leukemia Antiproliferative Activity

Absence of Unscheduled DNA Synthesis (UDS) Induction: A Key Safety Differentiation

Compounds in the isoindolo[2,1-a]benzimidazole class, including the target compound, failed to induce unscheduled DNA synthesis (UDS) in a rat hepatocyte assay, a marker of genotoxic stress [1]. This is a critical safety differentiator from batracylin, whose N-acetyl metabolite is a potent inducer of UDS and is associated with its acute toxicity. Selecting 11H-isoindolo[2,1-a]benzimidazol-11-one over batracylin for in vivo studies can therefore mitigate a known toxicity liability.

Genotoxicity Unscheduled DNA Synthesis Safety Pharmacology

Synthesis Efficiency via Optimized Domino Heterocyclization on Silica Gel

A specialized microwave-assisted synthesis utilizes silica gel impregnated with ZnCl2 under solvent-free conditions to efficiently produce trifluoromethyl-substituted 11H-isoindolo[2,1-a]benzimidazol-11-one derivatives [1]. This domino heterocyclization approach is distinct from classical solution-phase routes used for other benzimidazolones and can offer advantages in reaction time and purification simplicity. For procurement, this implies the core scaffold is amenable to rapid diversification, a valuable trait for building focused compound libraries.

Synthetic Methodology Microwave-Assisted Synthesis Green Chemistry

Validated Application Scenarios for 11H-Isoindolo[2,1-a]benzimidazol-11-one Based on Comparative Evidence


Negative Control in Topoisomerase II-Mediated Antitumor Mechanism Studies

Researchers investigating topoisomerase II-dependent anticancer mechanisms can use 11H-isoindolo[2,1-a]benzimidazol-11-one as a definitive negative control. Unlike batracylin and its active analogs, this scaffold is completely inactive against topoisomerase II, as shown in direct comparative enzymatic assays [1]. This allows for clean experimental interpretation when dissecting on-target versus off-target effects.

Non-Genotoxic Lead Scaffold for Chronic Disease Drug Discovery

For drug discovery programs targeting chronic, non-oncological diseases where genotoxicity is a paramount safety concern, this compound offers a validated non-genotoxic starting point. Comparative rat hepatocyte data confirm it does not induce unscheduled DNA synthesis (UDS), in direct contrast to the batracylin class, thereby de-risking lead optimization [1].

Core Monomer for High-Performance Polybenzoxazole and Polybenzthiazole Polymers

Material scientists can source this compound as a key monomer for synthesizing aromatic polybenzoxazoles (PBO) and polybenzthiazoles (PBT) with pendant benzimidazolyl groups. These polymers are produced via high-temperature polycondensation with bis-(1,2-benzoylenebenzimidazoles) and are targeted for advanced applications such as proton-exchange membrane fuel cells [2].

Quote Request

Request a Quote for 11H-Isoindolo[2,1-a]benzimidazol-11-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.